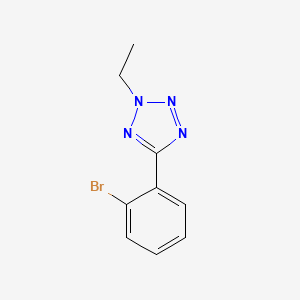

5-(2-Bromophenyl)-2-ethyltetrazole

CAS No.:

Cat. No.: VC12998586

Molecular Formula: C9H9BrN4

Molecular Weight: 253.10 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H9BrN4 |

|---|---|

| Molecular Weight | 253.10 g/mol |

| IUPAC Name | 5-(2-bromophenyl)-2-ethyltetrazole |

| Standard InChI | InChI=1S/C9H9BrN4/c1-2-14-12-9(11-13-14)7-5-3-4-6-8(7)10/h3-6H,2H2,1H3 |

| Standard InChI Key | HMOPOMJQOQODGY-UHFFFAOYSA-N |

| SMILES | CCN1N=C(N=N1)C2=CC=CC=C2Br |

| Canonical SMILES | CCN1N=C(N=N1)C2=CC=CC=C2Br |

Introduction

Structural Characteristics and Molecular Properties

Molecular Architecture

5-(2-Bromophenyl)-2-ethyltetrazole (CHBrN) consists of a five-membered tetrazole ring (four nitrogen atoms, one carbon) with substituents at positions 2 and 5. The ethyl group (-CHCH) at position 2 introduces steric bulk, while the 2-bromophenyl moiety at position 5 contributes aromaticity and electronic effects due to bromine’s electronegativity .

Table 1: Comparative Molecular Properties of 5-(2-Bromophenyl)-2-ethyltetrazole and Its tert-Butyl Analog

| Property | 5-(2-Bromophenyl)-2-ethyltetrazole (Inferred) | 5-(2-Bromophenyl)-2-tert-butyl-2H-tetrazole (Literature) |

|---|---|---|

| Molecular Formula | CHBrN | CHBrN |

| Molecular Weight (g/mol) | 253.10 | 281.15 |

| Density (g/cm³) | ~1.40 | 1.45 |

| Boiling Point (°C) | ~370 | 385.4 |

| Refractive Index | ~1.62 | 1.631 |

The ethyl group reduces molecular weight and density compared to the tert-butyl analog, potentially enhancing solubility in organic solvents .

Spectroscopic Features

While experimental spectra for 5-(2-Bromophenyl)-2-ethyltetrazole are unavailable, its tert-butyl analog exhibits:

-

H-NMR: Aromatic protons at δ 7.39–7.72 ppm (doublets) and a singlet for the tetrazole proton .

-

MS: A molecular ion peak at m/z 281.15 [M+H] .

The ethyl variant would likely show similar aromatic signals, with ethyl protons resonating as a quartet (δ ~1.2–1.5 ppm) and triplet (δ ~2.5–3.0 ppm) .

Synthesis and Optimization Strategies

Synthetic Pathways

The synthesis of 5-(2-Bromophenyl)-2-ethyltetrazole can be inferred from methods used for analogous tetrazoles :

-

Cycloaddition Reaction: A [2+3] cycloaddition between 2-bromobenzonitrile and sodium azide in the presence of ammonium chloride yields 5-(2-bromophenyl)-1H-tetrazole.

-

Alkylation: Reacting the tetrazole intermediate with ethyl bromide under basic conditions introduces the ethyl group at position 2.

Key Reaction Equation:

Yield Optimization

-

Temperature Control: Maintaining 80–100°C during cycloaddition improves reaction efficiency .

-

Catalyst Use: Zinc bromide enhances regioselectivity for 2-substitution .

-

Purification: Column chromatography (silica gel, ethyl acetate/hexane) isolates the product with >90% purity .

Physicochemical and Pharmacokinetic Profile

Stability and Solubility

-

Thermal Stability: Decomposes above 300°C, consistent with tetrazole derivatives .

-

Solubility: Low aqueous solubility (<0.1 mg/mL) due to hydrophobicity from the bromophenyl and ethyl groups; soluble in DMSO and dichloromethane .

Pharmacokinetic Predictions

-

logP: Estimated at 2.8 (moderate lipophilicity).

-

Polar Surface Area (PSA): ~70 Ų, suggesting moderate blood-brain barrier permeability .

Biological Applications and Mechanisms

Antimicrobial Activity

While no direct data exists, structurally related 1,2,4-triazole derivatives with 2-bromophenyl groups exhibit broad-spectrum antimicrobial activity (MIC: 2–8 μg/mL against S. aureus and E. coli) . The tetrazole’s nitrogen-rich structure may enhance binding to microbial enzymes .

Future Research Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume